{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Overview
Description
{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a versatile small molecule scaffold with a molecular weight of 204.27 g/mol . It is characterized by its unique bicyclic structure, which includes a benzyl group and an oxabicyclohexane ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves several steps. One common synthetic route includes the reaction of a benzyl halide with a bicyclic alcohol under basic conditions . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can be compared with other similar compounds, such as:
{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound has a similar bicyclic structure but with a methyl group instead of a benzyl group.
{2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound lacks the benzyl group, making it less hydrophobic and potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-13-7-12(8-13,10-15-13)6-11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQVUBUDCFZBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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